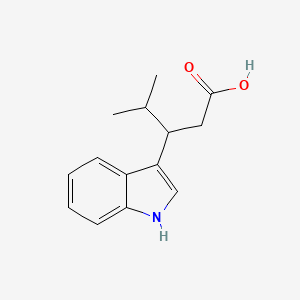
3-(1H-indol-3-yl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-4-methylpentanoic acid is a compound that is structurally related to tryptophan, an essential amino acid with a wide range of physiological and biochemical functions. The compound features an indole ring, which is a common structure found in many biologically active molecules, and a side chain that resembles part of the amino acid tryptophan. This compound is of interest due to its potential applications in pharmaceuticals and the food industry, where modifications of amino acids can lead to the development of new therapeutic agents or nutritional supplements.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, a compound closely related to 3-(1H-indol-3-yl)-4-methylpentanoic acid, involves refluxing the amino acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . Another related synthesis is the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are constituents of marine toxins and antibiotics like bleomycin A2 . These methods could potentially be adapted for the synthesis of 3-(1H-indol-3-yl)-4-methylpentanoic acid by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(1H-indol-3-yl)-4-methylpentanoic acid has been determined using X-ray crystallography. The indole ring is typically planar, and the overall geometry of the molecule is consistent with related compounds . The crystal structure is often stabilized by hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
While specific reactions of 3-(1H-indol-3-yl)-4-methylpentanoic acid are not detailed in the provided papers, the reactions of structurally similar compounds can offer insights. Amino acids like tryptophan can undergo various chemical reactions, including methylation, deprotonation, and hydrogen bonding interactions . These reactions are crucial for the biological activity of amino acids and their derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1H-indol-3-yl)-4-methylpentanoic acid can be inferred from related compounds. For instance, the solubility, melting point, and crystal structure can be affected by the presence of functional groups and the overall molecular geometry . The compound's reactivity, such as its ability to form hydrogen bonds, is also an important chemical property that can influence its behavior in biological systems or in chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
A study conducted by Nguyen et al. (2010) focused on the synthesis of compounds related to 3-(1H-indol-3-yl)-4-methylpentanoic acid. They evaluated these compounds for antibacterial activity against various strains like Escherichia coli and Staphylococcus aureus. However, their results indicated that these compounds were either inactive or very weakly active against the tested bacterial strains (Nguyen et al., 2010).
Chemical Synthesis and Stereochemistry
Renzetti et al. (2015) explored the diastereoselectivity in the synthesis of compounds containing the 3-(1H-indol-3-yl)-4-methylpentanoic acid structure. Their research provided insights into the thermodynamics and kinetics of diastereomer interconversion, highlighting the stereolabile nature of these compounds (Renzetti et al., 2015).
Analytical Chemistry Applications
In the field of analytical chemistry, Reid et al. (2014) developed a method using ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for detecting various substances in sewage, including metabolites of synthetic cannabinoids related to 3-(1H-indol-3-yl)-4-methylpentanoic acid. This study signifies the compound's relevance in monitoring the use of new synthetic drugs (Reid et al., 2014).
Mechanistic Investigation in Pharmaceutical Synthesis
Dunn et al. (2016) investigated the mechanism of a reaction involving a compound analogous to 3-(1H-indol-3-yl)-4-methylpentanoic acid. This study contributed to understanding the synthesis of an active pharmaceutical ingredient, providing valuable information for drug development (Dunn et al., 2016).
Food and Beverage Analysis
The research by Gracia-Moreno et al. (2015) developed a method to analyze methylpentanoic acids, including compounds structurally similar to 3-(1H-indol-3-yl)-4-methylpentanoic acid, in wine and other alcoholic beverages. This demonstrates its application in food chemistry and quality control (Gracia-Moreno et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are biologically important chemicals present in microorganisms, plants, and animals, and represent an important class of therapeutical agents in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)11(7-14(16)17)12-8-15-13-6-4-3-5-10(12)13/h3-6,8-9,11,15H,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYOYXBMOXDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-4-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

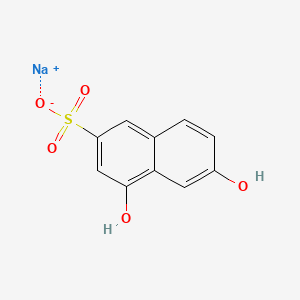
![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
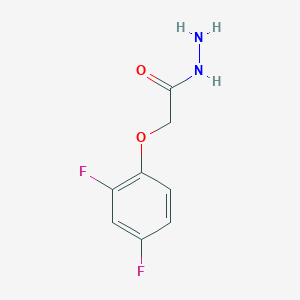
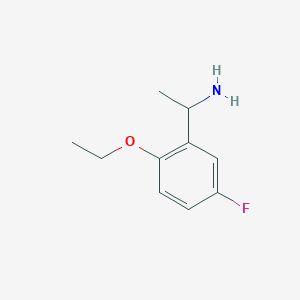
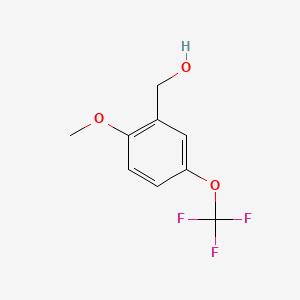
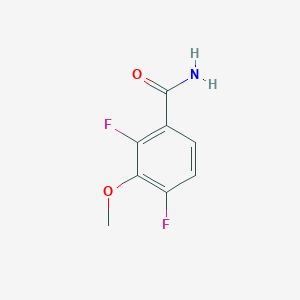
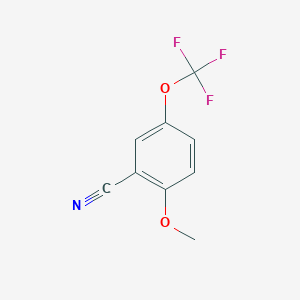
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
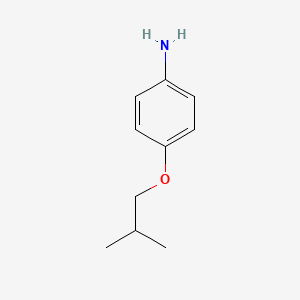
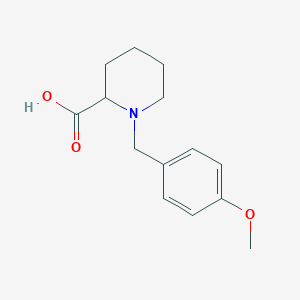

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)